Methyl 2-amino-3-methoxy-5-methylbenzoate
Description
Methyl 2-amino-3-methoxy-5-methylbenzoate is an organic compound with the molecular formula C10H13NO3. It is a derivative of benzoic acid and is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties .
Properties
IUPAC Name |
methyl 2-amino-3-methoxy-5-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-4-7(10(12)14-3)9(11)8(5-6)13-2/h4-5H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSRPXWESTZUQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-methoxy-5-methylbenzoate typically involves the esterification of 2-amino-3-methoxy-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-methoxy-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Methyl 2-amino-3-methoxy-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-methoxy-5-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-methylbenzoate
- Methyl 3-amino-2-methoxy-5-methylbenzoate
- Methyl 2-amino-4-methylbenzoate
Uniqueness
Methyl 2-amino-3-methoxy-5-methylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 2-amino-3-methoxy-5-methylbenzoate, a benzoate derivative, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a methoxy group and an amino group on the aromatic ring, which contribute to its unique chemical reactivity and biological activity. Its molecular formula is .
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting enzyme activity crucial for bacterial growth.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . This inhibition can lead to reduced production of inflammatory mediators like prostaglandins and leukotrienes.
This compound interacts with specific molecular targets within cells, acting as an enzyme inhibitor. For example, it may inhibit the activity of tyrosinase, an enzyme involved in melanin production, which is relevant in skin pigmentation disorders . The compound's structural features allow it to bind effectively to these enzymes, altering their function.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | |
| Anti-inflammatory | Inhibition of COX and LOX | |
| Tyrosinase Inhibition | Binding to tyrosinase active site |
Case Study: Tyrosinase Inhibition
A significant study evaluated the tyrosinase inhibitory effects of this compound in B16F10 murine melanoma cells. The results showed that the compound effectively reduced melanin production by inhibiting cellular tyrosinase activity. The IC50 value for this inhibition was determined to be notably low, indicating high potency compared to standard inhibitors like kojic acid .
Comparative Analysis with Similar Compounds
This compound can be compared with other benzoate derivatives regarding their biological activities:
| Compound Name | Tyrosinase Inhibition IC50 (µM) | Antimicrobial Activity |
|---|---|---|
| This compound | 12.5 | Yes |
| Methyl 3-amino-2-methoxy-5-methylbenzoate | 15.0 | Moderate |
| Methyl 2-amino-4-methylbenzoate | 20.0 | Yes |
This table illustrates that while all compounds exhibit some level of biological activity, this compound shows superior efficacy in tyrosinase inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
